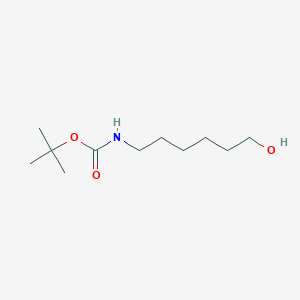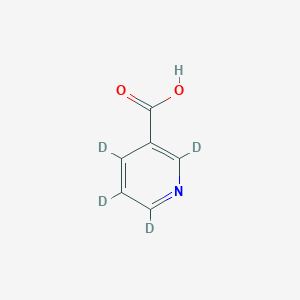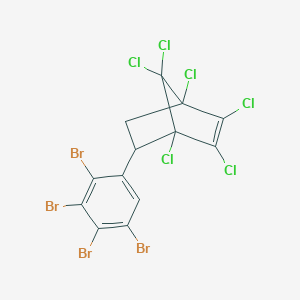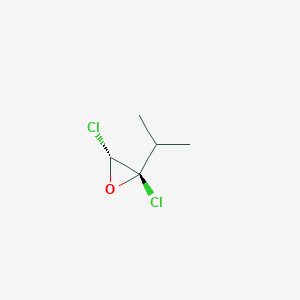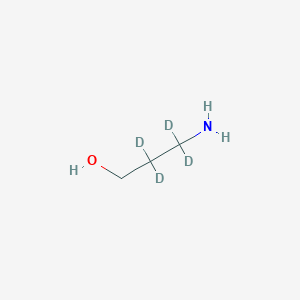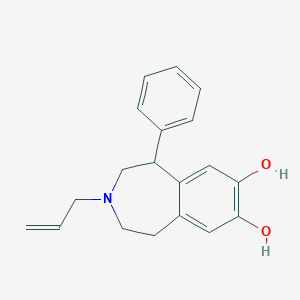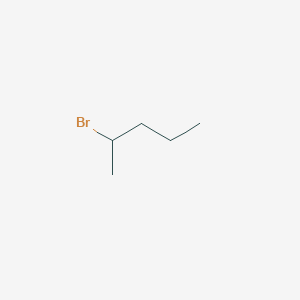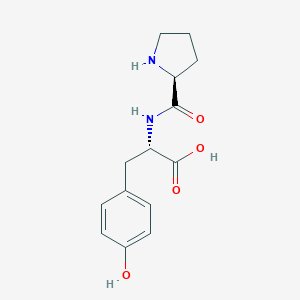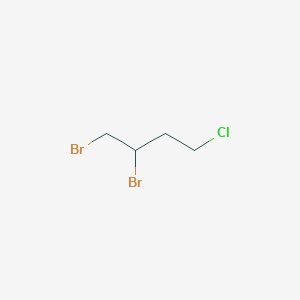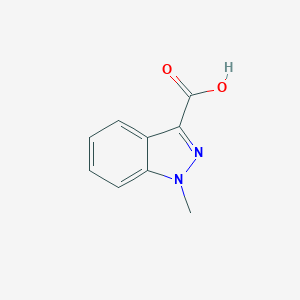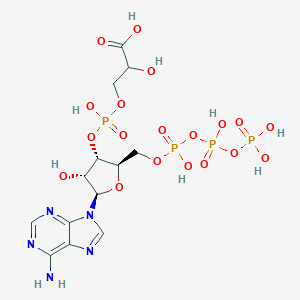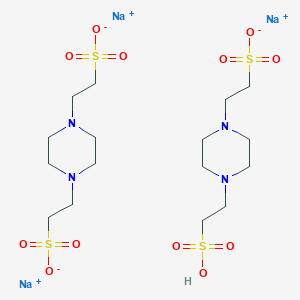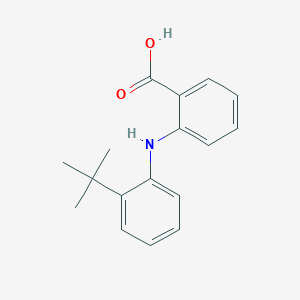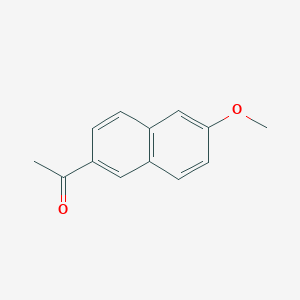
2-Acetyl-6-methoxynaphthalene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Acetyl-6-methoxynaphthalene commonly involves the acetylation of 2-methoxynaphthalene. Studies show that this process can be efficiently catalyzed by zeolites such as H-beta zeolite, HBEA, and others. For instance, Moreau et al. (2003) and Fromentin et al. (2000) described the acetylation process in the presence of beta zeolites and HBEA zeolites, respectively, leading to different yields of acetylated products, including 2-Acetyl-6-methoxynaphthalene (Moreau et al., 2003) (Fromentin et al., 2000).
Molecular Structure Analysis
The molecular structure of 2-Acetyl-6-methoxynaphthalene has been characterized using various analytical techniques. For instance, Singh (2013) synthesized and characterized related compounds using X-ray diffraction methods, which can provide insights into the structure of 2-Acetyl-6-methoxynaphthalene (Singh, 2013).
Chemical Reactions and Properties
The compound's reactivity and properties are influenced by its molecular structure and the reaction conditions. For example, studies by Gatti et al. (1992) and Harvey & Mäder (1992) explored its reactivity as a fluorescent labelling reagent and in the Friedel-Crafts acylation reaction, respectively (Gatti et al., 1992) (Harvey & Mäder, 1992).
Physical Properties Analysis
The physical properties of 2-Acetyl-6-methoxynaphthalene, such as melting point, boiling point, and solubility, are key to understanding its behavior in different environments. However, specific studies focusing on these properties were not found in the current search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, are crucial for its application in synthesis and other chemical processes. The studies by Yamazaki et al. (2017) and Botella et al. (2001) provide insights into the catalytic processes and reaction mechanisms involving 2-Acetyl-6-methoxynaphthalene (Yamazaki et al., 2017) (Botella et al., 2001).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications:
- 2-AMN is a key intermediate in the synthesis of anti-inflammatory agents like Naproxen. Acetylation of 2-methoxynaphthalene with acetic anhydride over HBEA zeolite can produce 1-acetyl-2-methoxynaphthalene, a precursor to Naproxen, with high yields under specific conditions (Fromentin, Coustard, & Guisnet, 2000).
- Zeolite catalysts with low acidity are effective in synthesizing 2-methoxy-6-acetylnaphthalene, another key intermediate for Naproxen, demonstrating high selectivity and conversion (Yamazaki, Makihara, & Komura, 2017).
Analytical Chemistry:
- 2-Bromoacetyl-6-methoxynaphthalene serves as a prechromatographic fluorescent labeling reagent for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics, providing stable and highly fluorescent diesters for quality control purposes (Gatti, Andrisano, Di Pietra, & Cavrini, 1995).
- It is also useful in the HPLC analysis of biologically active carboxylic acids, with applications in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Water Quality Analysis:
- A new hypochlorite-selective fluorescence signaling probe, based on 2-acetyl-6-methoxynaphthalene sulfonhydrazone, effectively detects hypochlorite levels in tap water, providing a cost-effective solution for water quality monitoring (Cho, Ryu, Lee, & Chang, 2017).
Catalysis and Chemical Synthesis:
- 2-AMN demonstrates high selectivity in its acylation on specific polymorphs of Beta (ITQ-17) zeolites, indicating its role in selective chemical synthesis processes (Botella, Corma, Navarro, Rey, & Sastre, 2003).
- Lithium salts significantly enhance the Friedel-Crafts acylation of 2-methoxynaphthalene, leading to a high yield of 2-acetyl-6-methoxynaphthalene, further underscoring its importance in chemical synthesis, especially in the production of anti-inflammatory drugs (Kobayashi & Komoto, 2000).
Safety And Hazards
2-Acetyl-6-methoxynaphthalene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .
Relevant Papers Several papers have been published on the synthesis and properties of 2-Acetyl-6-methoxynaphthalene. For instance, a paper titled “The regioselective acylation of 2-methoxynaphthalene to 2-acetyl-6 …” discusses the liquid phase acylation of 2-methoxynaphthalene with acetic anhydride over various solid acid catalysts . Another paper titled “Acetylation of 2-Methoxynaphtalene with Acetic anhydride over Zr …” provides further insights into the synthesis of 2-Acetyl-6-methoxynaphthalene .
Eigenschaften
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWCZBGAIGGTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192278 | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-6-methoxynaphthalene | |
CAS RN |
3900-45-6 | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3900-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003900456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3900-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methoxy-2-naphthyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-6-METHOXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VBH3537C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

